molecular formula C21H24N4OS B5563059 2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5563059
M. Wt: 380.5 g/mol
InChI Key: DNDRNGFWJJFIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.16708258 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiulcer Agents and Metabolism

Research into substituted imidazo[1,2-a]pyridines, which may share structural similarities with the specified compound, has revealed their potential as antiulcer agents due to their gastric antisecretory and cytoprotective properties. Studies have identified several compounds with pharmacologic profiles comparable to known antiulcer agents, highlighting the importance of amino groups and the metabolism to thiocyanate anion as key aspects of their activity and potential therapeutic applications (Kaminski et al., 1987).

Novel Synthetic Methods

Advancements in synthetic chemistry have led to the development of new methods for preparing compounds with the imidazo[1,2-a]pyridine fragment, indicating the versatility and broad applicability of these structures in medicinal chemistry. For instance, a direct oxidizing method without the need for preliminary protection of amino groups has been developed, simplifying the synthesis of key intermediates (Lifshits et al., 2015).

Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold has been recognized for its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This scaffold's versatility underscores the potential of compounds like the one to serve as bases for developing new therapeutic agents with diverse biological activities (Deep et al., 2016).

Antimicrobial Activity

Research into thiazolo[3,2]pyridines containing pyrazolyl moieties, which may share reactive characteristics with the compound , has demonstrated significant antimicrobial activities. These findings support the exploration of similar structures for antimicrobial applications, highlighting the compound's potential utility in addressing microbial resistance (El‐Emary et al., 2005).

properties

IUPAC Name

1-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c26-20(7-6-17-8-13-27-16-17)24-11-3-4-18(14-24)21-23-10-12-25(21)15-19-5-1-2-9-22-19/h1-2,5,8-10,12-13,16,18H,3-4,6-7,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDRNGFWJJFIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CSC=C2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.